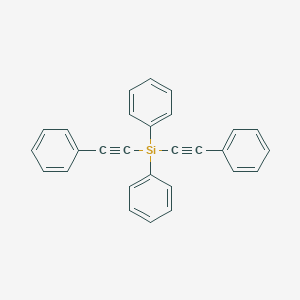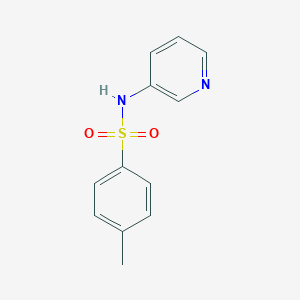
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide, also known as MRS2587, is a selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel found in immune cells, and they play a role in inflammation and cell death. MRS2587 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
作用機序
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide works by selectively blocking the P2X7 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking this receptor, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide reduces inflammation and cell death, which can lead to improved outcomes in various disease states.
生化学的および生理学的効果
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It reduces the activation of immune cells, including macrophages and microglia, and reduces the release of pro-inflammatory cytokines. It also reduces cell death and improves cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several advantages for lab experiments. It is a selective P2X7 receptor antagonist, which means that it specifically targets this receptor without affecting other receptors. It is also relatively stable and easy to synthesize. However, there are also limitations to using 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the disease model and experimental conditions.
将来の方向性
There are several future directions for research on 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide. One area of interest is its potential use in combination with other drugs to treat cancer and other diseases. Another area of interest is its potential use in combination with immunotherapy to enhance the immune response to cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide for different disease states.
合成法
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of pyridine-3-amine with 4-methylbenzenesulfonyl chloride. The resulting intermediate is then further reacted with sodium azide and triphenylphosphine to yield the final product.
科学的研究の応用
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast cancer and melanoma. In neurodegenerative disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In autoimmune disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and lupus.
特性
CAS番号 |
65523-65-1 |
|---|---|
製品名 |
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide |
分子式 |
C12H12N2O2S |
分子量 |
248.3 g/mol |
IUPAC名 |
4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-11-3-2-8-13-9-11/h2-9,14H,1H3 |
InChIキー |
JSNNVBLCQRJOQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



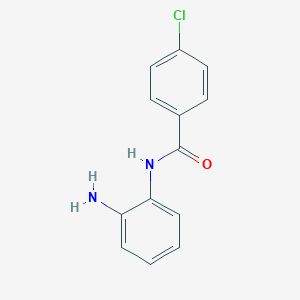
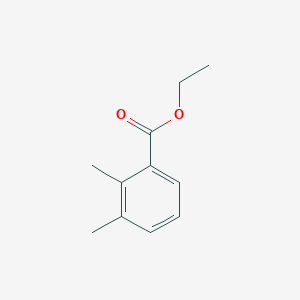
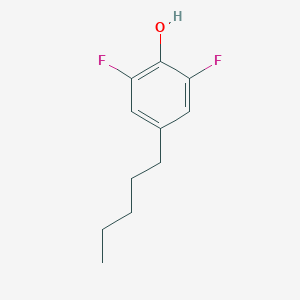
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)
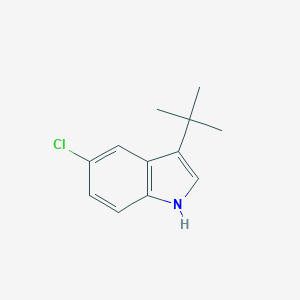
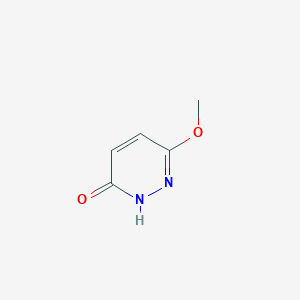
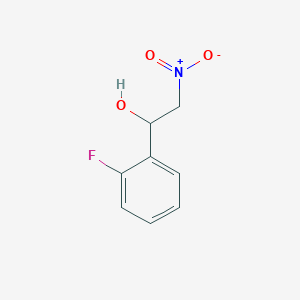
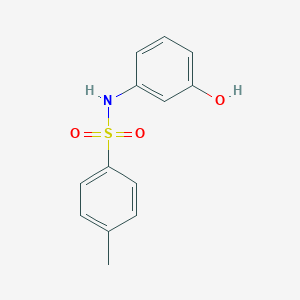
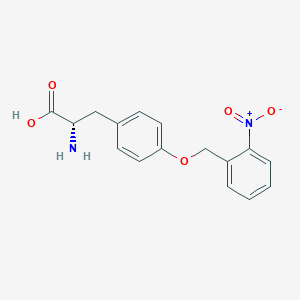
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
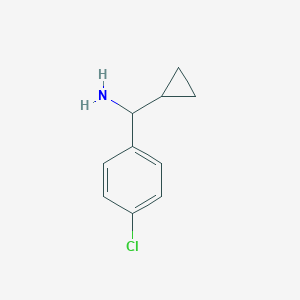
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
